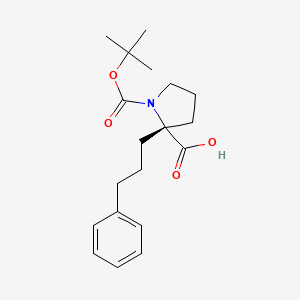

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Description

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid (CAS: 1217837-34-7) is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-phenylpropyl substituent at the C2 position. This compound is widely utilized in organic synthesis as a building block for peptidomimetics, enzyme inhibitors, and other bioactive molecules due to its conformational rigidity and stereochemical control .

Synthesized via continuous flow chemistry, this compound was reported in 2021 with an 88% yield under optimized conditions, demonstrating high efficiency. It exists as a clear oil and exhibits Boc-rotamerism, as confirmed by NMR spectroscopy .

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPCACRGQMUGK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428034 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-34-7 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Formic Mixed Anhydride or Alkyl Formate

- Starting from a precursor compound (e.g., a protected amino acid derivative), cyclization is induced by reaction with formic mixed anhydrides (such as formic anhydride, acetic formic anhydride, formic pivalic anhydride, or formic benzoic anhydride) or alkyl formates (methyl, ethyl, propyl, isopropyl formate).

- The reaction is performed in the presence of a strong base capable of abstracting the α-hydrogen, such as lithium bis(trimethylsilyl)amide (LHMDS), lithium diisopropylamide (LDA), n-butyllithium, sodium hydride, or sodium/potassium alkoxides.

- Acid addition (e.g., trifluoroacetic acid or acetic acid) after cyclization improves yield and facilitates workup.

- This method affords the pyrrolidine-2-carboxylic acid derivative with good stereochemical control and yields up to ~95% in some cases.

Alkylation of Protected Pyrrolidine Intermediates

- Alkylation of a Boc-protected pyrrolidine intermediate at the 2-position with a 3-phenylpropyl halide or equivalent alkylating agent.

- The hydroxyl group (if present) can be activated by strong bases to form alkoxides, which then react with alkylating reagents under phase-transfer catalysis conditions (e.g., quaternary ammonium salts or polyethylene glycol).

- Careful control of reaction conditions is needed to avoid racemization.

- This method allows direct introduction of the 3-phenylpropyl substituent onto the pyrrolidine ring.

Detailed Preparation Procedure Example

A representative procedure based on the cyclization method is summarized below:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of Protected Precursor | (S)-1-tert-butyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate, THF, cooled to -78°C | Deprotonation with LHMDS or LDA to form enolate | High enolate formation efficiency |

| 2. Cyclization | Addition of acetic formic anhydride or formic pivalic anhydride dropwise at -78°C, stirred 3-4 hours | Cyclization to form dihydropyrrole intermediate | ~90-95% yield |

| 3. Acid Quench & Workup | Quenched with acetic acid and water, extracted with ethyl acetate, dried over MgSO4 | Isolation of intermediate | Clean extraction |

| 4. Boc Deprotection & Purification | Treatment with trifluoroacetic acid (TFA) at 25°C for 4 hours, column chromatography | Removal of protecting groups, purification | High purity, yield ~80-90% |

| 5. Alkylation (if applicable) | Alkylation with 3-phenylpropyl halide under basic conditions with phase-transfer catalyst | Introduction of 3-phenylpropyl substituent | Controlled stereochemistry |

This procedure yields the target compound with high stereochemical purity and overall good yield.

Key Reaction Parameters and Their Effects

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Base | LHMDS, LDA, n-BuLi, NaH, NaOMe, KOMe | Strong bases facilitate enolate formation; choice affects yield and stereoselectivity |

| Formic Mixed Anhydride | Formic anhydride, acetic formic anhydride, formic pivalic anhydride | Influences cyclization efficiency and purity |

| Acid Additive | Trifluoroacetic acid, acetic acid | Improves yield, assists in workup and deprotection |

| Solvent | THF, methanol, dichloromethane | Solvent polarity affects reaction rate and selectivity |

| Temperature | -78°C to 25°C | Low temperatures favor stereoselectivity and reduce side reactions |

Comparative Yield Data from Literature

| Reference | Method | Yield (%) | Notes |

|---|---|---|---|

| EP3015456A1 (2014) | Cyclization with formic mixed anhydride + LHMDS | 90-95% | High yield, mild conditions, scalable |

| Bioorganic & Medicinal Chemistry Letters (2011) | Alkylation with 9-BBN | 41% | Lower yield, uses toxic reagents |

| WO2004039367 | Alkylation with borane derivatives | 27% | Low yield, difficult operation |

| PMC9617622 (2021) | Alkylation using CDI and amines | Not specified | Alternative amide coupling strategy |

Research Findings and Advantages

- The cyclization method using formic mixed anhydrides and strong bases offers advantages of mild reaction conditions, high stereoselectivity, and good yields.

- Avoids use of highly toxic reagents such as 9-BBN and borane, improving safety and environmental profile.

- The reaction can be performed with commercially available and inexpensive starting materials, reducing production cost.

- The method allows for the preparation of enantiomerically pure compounds without racemization, critical for pharmaceutical applications.

- Alkylation strategies enable direct introduction of the 3-phenylpropyl group but require careful control to maintain stereochemical integrity.

Summary Table of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization with formic mixed anhydride + strong base | LHMDS, formic pivalic anhydride, TFA | 90-95 | High yield, stereoselective, mild conditions, scalable | Requires low temperature control |

| Alkylation with 3-phenylpropyl halide | Strong base, phase-transfer catalyst | Variable (~40-60) | Direct functionalization | Risk of racemization, toxic reagents sometimes used |

| Amide coupling with CDI and amines | CDI, amines, TEA | Not specified | Alternative coupling strategy | Less documented for this compound |

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using appropriate halides and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenylpropyl halide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to three closely related derivatives:

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS: 1217805-48-5)

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylallyl)pyrrolidine-2-carboxylic acid (CAS: 959572-16-8)

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (CAS: Not provided)

Structural and Physicochemical Comparison

*Note: The phenethyl derivative’s molecular weight is inferred from its structural similarity.

Key Differences and Implications

- Substituent Length and Flexibility : The 3-phenylpropyl group in the target compound provides greater hydrophobicity and conformational flexibility compared to the phenethyl (shorter alkyl chain) and cinnamyl (rigid conjugated system) derivatives. This may influence binding affinity in biological targets .

- Synthetic Efficiency : The target compound’s 88% yield under flow chemistry conditions surpasses the 68% yield of the benzodioxol derivative, highlighting advantages of modern synthetic methods .

- Spectroscopic Behavior : Boc-rotamerism observed in the target compound’s NMR spectra is absent in the benzodioxol derivative, which has additional substituents restricting rotation .

Research Findings and Physicochemical Properties

- Synthesis : The target compound was synthesized via interrupted Curtius rearrangement under continuous flow conditions, achieving high regioselectivity and yield (88%) .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(R)-α-(3-phenyl-propyl)-proline, is a synthetic compound with significant implications in medicinal chemistry and drug development. Its structural formula is , and it carries a CAS number of 1217837-34-7. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenylpropyl side chain. The presence of the Boc group enhances its stability and solubility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.42 g/mol |

| CAS Number | 1217837-34-7 |

| Synonyms | Boc-(R)-α-(3-phenyl-propyl)-proline |

Research indicates that (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to proline suggests potential interactions with proline-specific receptors and transporters, influencing synaptic transmission.

Pharmacological Effects

- Neuroprotective Properties : Studies have demonstrated that this compound may possess neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Analgesic Activity : Preliminary investigations suggest that (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid may exhibit analgesic properties, potentially offering new avenues for pain management therapies.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential utility in treating inflammatory disorders.

Study 1: Neuroprotective Effects

A study published in 2024 evaluated the neuroprotective effects of Boc-(R)-α-(3-phenyl-propyl)-proline on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound compared to controls.

Study 2: Analgesic Properties

In an animal model of chronic pain, administration of (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid resulted in a notable decrease in pain behavior measured by the von Frey test. This suggests its potential as an analgesic agent.

Study 3: Anti-inflammatory Activity

Research conducted on inflammatory models demonstrated that the compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation markers significantly compared to untreated groups.

Q & A

Q. What are the standard methods for characterizing the enantiomeric purity of (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid?

Enantiomeric purity is critical for stereosensitive applications. Key methods include:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB/IC) with a mobile phase optimized for resolution (e.g., hexane/isopropanol). Validate using a racemic standard .

- Polarimetry : Measure optical rotation and compare to literature values for the (R)-enantiomer.

- NMR with Chiral Derivatizing Agents : Employ agents like Mosher’s acid chloride to differentiate enantiomers via distinct splitting patterns in H or F NMR .

Q. How should researchers ensure stability during storage of this compound?

Stability is influenced by temperature, humidity, and light. Recommendations include:

Q. What are the recommended safety protocols for handling this compound in the laboratory?

While acute toxicity data are limited (no carcinogenicity classification ), adopt these precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solubilizing .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between different safety reports?

Discrepancies (e.g., conflicting carcinogenicity claims ) require:

Q. What strategies optimize the synthesis of this compound to minimize diastereomer formation?

Key steps include:

- Chiral Auxiliary Use : Employ Evans oxazolidinones to control stereochemistry during pyrrolidine ring formation .

- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, catalyst loading) in real time .

- Purification : Apply flash chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate diastereomers .

Q. How can ecological risks be assessed given the lack of biodegradation data?

Mitigate uncertainty via:

- Read-Across Analysis : Compare to structurally similar compounds (e.g., Boc-protected pyrrolidines) with known ecotoxicological profiles .

- Simulation Studies : Use OECD 301F (ready biodegradability test) or algal growth inhibition assays (OECD 201) .

Methodological Challenges and Solutions

Q. What experimental designs are suitable for studying the compound’s reactivity in peptide coupling reactions?

Design considerations include:

- Activation Methods : Compare carbodiimides (EDC/HOBt) vs. phosphonium salts (PyBOP) for coupling efficiency. Monitor by H NMR for amide bond formation .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility and minimal racemization .

Q. How to address discrepancies in melting point or spectral data across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.